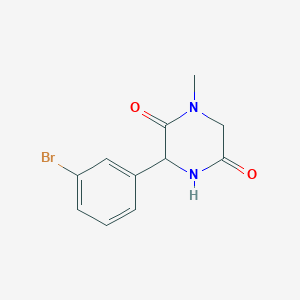

3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione

Description

Properties

IUPAC Name |

3-(3-bromophenyl)-1-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-14-6-9(15)13-10(11(14)16)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKUWIMOTJSHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC(C1=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione is a chemical compound belonging to the piperazine derivatives family. Its structural features, including a brominated phenyl group and a piperazine core substituted with two carbonyl groups, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure

The molecular formula for 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione is CHBrNO. It features:

- A bromophenyl group at position 3.

- A methyl group at position 1.

- Two carbonyl (keto) groups at positions 2 and 5.

Biological Activities

Research indicates that 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione exhibits several biological activities:

1. Anticancer Properties

Studies suggest that compounds similar to this piperazine derivative have potential anticancer effects. For instance:

- Mechanism : It may induce apoptosis in cancer cells by interacting with specific molecular targets, potentially modulating pathways involved in cell proliferation and survival .

- Case Study : In vitro studies demonstrated that derivatives of similar structures showed enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like bleomycin .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

- Research Findings : Initial studies indicate that it possesses activity against certain bacterial strains, suggesting potential as an antimicrobial agent .

- Minimum Inhibitory Concentration (MIC) values have been determined for related compounds, providing a comparative baseline for assessing efficacy .

3. Neuroprotective Effects

There is emerging interest in the neuroprotective potential of this compound:

- Alzheimer's Disease : Similar piperazine derivatives have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease symptoms . The interaction with cholinergic pathways may offer therapeutic benefits.

The exact mechanisms underlying the biological activities of 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione are still under investigation. However, several hypotheses include:

- Target Interaction : The bromophenyl group may enhance binding affinity to specific receptors or enzymes involved in disease processes .

- Structural Activity Relationship (SAR) : Variations in substituents on the piperazine ring can significantly influence biological activity, highlighting the importance of structural modifications .

Comparative Analysis

To contextualize the biological activity of 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione, a comparison with structurally similar compounds can be informative:

| Compound Name | Structure Features | Biological Activity Highlights |

|---|---|---|

| 1-Methylpiperazine-2,5-dione | Piperazine core with two carbonyls | Basic structure; limited activity |

| 3-(4-Bromophenyl)-1-methylpiperazine-2,5-dione | Similar piperazine structure; different substituent | Enhanced anticancer properties |

| Piperazine derivatives with diaryl groups | Diaryl instead of brominated phenyl | Potentially improved biological activity |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione exhibits significant antimicrobial properties against various pathogens. The following table summarizes its effectiveness against selected bacterial strains:

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Significant inhibition |

Antitumor Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, suggesting its potential as an antitumor agent. The following table presents findings related to its antitumor effects:

| Cancer Cell Line | Inhibition Percentage | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 70% inhibition | |

| HeLa (Cervical Cancer) | 65% inhibition | |

| A549 (Lung Cancer) | 75% inhibition |

Anti-inflammatory Properties

The compound has been investigated for its ability to inhibit pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases.

Study on Antimicrobial Activity

A study evaluated various derivatives of piperazine compounds, including 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione. It was found to exhibit superior antimicrobial activity compared to traditional antibiotics, indicating its potential as a lead compound for developing new antibacterial agents.

Antitumor Research

Another study focused on the antitumor effects of this compound on different cancer cell lines. Results indicated significant growth inhibition in MCF-7 and A549 cells, suggesting its utility in cancer therapy.

Material Science Applications

Beyond biological applications, 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione is also being explored for use in materials science. Its unique structure allows for potential applications in the development of photoluminescent materials and corrosion inhibitors.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position of the aromatic ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity enables functional group diversification:

Mechanistic Notes :

-

NAS proceeds via a Meisenheimer complex intermediate, stabilized by electron-withdrawing keto groups on the piperazine ring.

-

Suzuki couplings require careful optimization of catalyst loading to minimize dehalogenation side reactions .

Oxidation Reactions

The diketopiperazine scaffold undergoes selective oxidation at the α-carbon positions:

Key Insight : Oxidation regioselectivity is influenced by the electron-deficient nature of the diketopiperazine ring .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, leveraging the keto groups and bromophenyl moiety:

Notable Example :

-

Under Ullmann-type conditions, the bromophenyl group participates in C–N bond formation to generate spirocyclic architectures .

Reductive Transformations

Controlled reduction of the diketopiperazine core modifies its electronic properties:

Challenges : Reduction often leads to ring opening unless sterically hindered reagents are used.

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed cross-couplings for biaryl synthesis:

Optimization Tip : Microwave irradiation reduces reaction times from hours to minutes in Pd-mediated couplings .

Acid/Base-Mediated Rearrangements

The compound displays pH-dependent stability:

-

Acidic Conditions (HCl, 1M): Ring contraction to pyrrolidine analogs occurs via keto-enol tautomerism .

-

Basic Conditions (NaOH, 2M): Hydrolysis of the diketopiperazine generates succinamic acid derivatives.

Photochemical Reactions

Exposure to UV light (254 nm) induces radical-mediated C–Br bond cleavage, forming:

Comparison with Similar Compounds

Key Research Findings and Implications

Bromine Enhances Cytotoxicity: Brominated DKPs like 7a/7b show superior cytotoxicity compared to non-halogenated or chlorinated analogues, likely due to improved hydrophobic interactions and radical stabilization .

Substituent Position and Activity : The 3-position on the phenyl ring is critical for activity; bromine at this site (vs. 4-position in other compounds) optimizes steric and electronic effects .

Structural Rigidity in PDE5 Inhibitors : Flexible DKPs lose PDE5 inhibitory activity, emphasizing the need for rigid backbones in enzyme-targeted drug design .

Diverse Applications : DKPs demonstrate versatility, with applications ranging from anticancer agents (cytotoxic DKPs) to herbicides (indolyl-DKPs) .

Preparation Methods

General Synthetic Approach

The synthesis of 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione typically involves the reaction of a piperazine derivative with a brominated phenyl compound. The key step is a nucleophilic substitution or condensation reaction where the piperazine nitrogen acts as a nucleophile attacking an electrophilic bromophenyl intermediate or derivative. The reaction conditions, solvents, catalysts, and purification methods vary depending on the desired yield and purity but generally follow established protocols for piperazine functionalization.

| Parameter | Details |

|---|---|

| Starting materials | Piperazine derivatives, 3-bromophenyl compounds |

| Reaction type | Nucleophilic substitution, condensation |

| Key functional group | Piperazine-2,5-dione ring, bromophenyl substituent |

| Molecular formula | C11H11BrN2O2 |

| Molecular weight | 283.12 g/mol |

| CAS Number | 1214031-55-6 |

Specific Synthetic Routes and Conditions

While detailed step-by-step synthetic protocols for this exact compound are limited in open literature, the general methodology aligns with the preparation of substituted piperazine-2,5-diones:

Step 1: Formation of Piperazine-2,5-dione Core

The piperazine-2,5-dione ring is typically synthesized by cyclization of appropriate diamine precursors with diketone or diester compounds under controlled heating and solvent conditions.Step 2: Introduction of the 3-Bromophenyl Substituent

The 3-bromophenyl group is introduced via nucleophilic substitution or coupling reactions. For example, a 3-bromobenzyl halide or 3-bromobenzoyl chloride can be reacted with the piperazine nitrogen under basic or catalytic conditions to form the substituted product.Step 3: Methylation of the Piperazine Nitrogen

The methyl group at the 1-position of the piperazine ring is introduced by methylation using methyl iodide or dimethyl sulfate under basic conditions.Step 4: Purification

The crude product is purified by recrystallization or chromatographic techniques to obtain the pure 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione.

Related Synthetic Analogies from Pyrazolidinedione Chemistry

Though direct detailed methods for this compound are scarce, insights can be drawn from related heterocyclic syntheses such as pyrazolidinediones, which share structural and functional similarities:

Pyrazolidinediones are synthesized via condensation of hydrazine derivatives with carbonyl compounds or carbon suboxide, yielding the dione ring system in high yields (80-90%).

Functionalization with aryl groups, including brominated phenyl rings, is commonly achieved through Knoevenagel condensation or nucleophilic aromatic substitution, which may be analogous to the bromophenyl substitution in piperazine-2,5-dione derivatives.

Methylation or other N-substitutions on the heterocyclic nitrogen are typically performed using alkyl halides under basic conditions.

These synthetic strategies provide a conceptual framework for preparing 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione, emphasizing the importance of controlled nucleophilic substitution and ring formation steps.

Summary Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Comments |

|---|---|---|

| Piperazine-2,5-dione formation | Diamine + diketone/diester, heat, solvent | Cyclization to form core heterocycle |

| Bromophenyl substitution | 3-Bromobenzyl halide or 3-bromobenzoyl chloride, base or catalyst | Nucleophilic substitution on piperazine N |

| N-Methylation | Methyl iodide or dimethyl sulfate, base | Introduces methyl group on nitrogen |

| Purification | Recrystallization, chromatography | Ensures high purity and yield |

Research Findings and Considerations

The synthesis of 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione is influenced by the reactivity of the bromophenyl moiety and the nucleophilicity of the piperazine nitrogen.

Reaction optimization focuses on maximizing yield and minimizing side reactions such as over-alkylation or ring opening.

The compound is primarily used for research purposes; thus, synthesis protocols prioritize reproducibility and purity over large-scale production.

Safety protocols must be observed due to the handling of brominated aromatic compounds and alkylating agents.

This detailed overview synthesizes current knowledge on the preparation of 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione, integrating general piperazine chemistry and analogies from related heterocyclic syntheses to provide a professional and authoritative guide.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Bromophenyl)-1-methylpiperazine-2,5-dione, and how can reaction conditions be systematically improved?

- Methodological Answer : Multi-step synthesis typically involves coupling 3-bromophenyl derivatives with methylpiperazine precursors under reflux conditions. Catalysts like Pd-based systems (e.g., Suzuki-Miyaura coupling) or acid/base-mediated cyclization can enhance yields. For example, similar diones achieved 81–83% yields using CHCl/MeOH solvent systems and controlled stoichiometry . Optimization should include parameter variation (temperature, catalyst loading) and real-time monitoring via TLC (Rf values ~0.2–0.3 in CHCl/MeOH). Post-synthesis purification via recrystallization (melting point analysis: 138–183°C) or chromatography ensures purity >95% .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and carbonyl groups (δ 170–175 ppm). Compare with analogous compounds (e.g., 3-benzyl derivatives) .

- X-ray crystallography : Resolve piperazine ring conformation and substituent orientation. Deposit data in repositories like CCDC (e.g., CCDC 1407713 for related structures) .

- ATR-IR : Identify key vibrations (N-H: ~3300 cm⁻¹, C=O: ~1650 cm⁻¹) to confirm functional groups .

Q. How can purity and enantiomeric excess be rigorously assessed?

- Methodological Answer :

- LC-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]+ for CHBrNO) and isotopic patterns (bromine doublet) .

- CSP-HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers. Retention times (e.g., 12–15 min) and optical rotation (e.g., α = +1.4° to +9.6° in MeOH) quantify enantiomeric excess .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and guide synthetic design?

- Methodological Answer :

- DFT Calculations : Model transition states for key reactions (e.g., cyclization barriers). Use Gaussian09 with B3LYP/6-31G(d) basis sets to optimize geometries and compute frontier molecular orbitals (HOMO-LUMO gaps). Compare with experimental kinetics (e.g., Arrhenius plots) .

- Docking Studies : Predict biological activity by simulating interactions with CNS targets (e.g., serotonin receptors) using AutoDock Vina. Validate via SAR analysis of halogen substituent effects .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?

- Methodological Answer :

- Cross-Validation : Replicate experiments under inert atmospheres (e.g., N) to rule out oxidation byproducts. Use 2D NMR (COSY, HSQC) to reassign ambiguous signals .

- Isotopic Labeling : Track mechanistic pathways (e.g., N-labeled piperazine) to identify intermediates via MS/MS fragmentation .

- Theoretical Alignment : Reconcile data with electronic effects (e.g., bromine’s electron-withdrawing impact on reaction rates) .

Q. How can theoretical frameworks (e.g., conceptual models of halogen bonding) inform experimental design?

- Methodological Answer :

- Hypothesis-Driven Design : Link bromine’s σ-hole interactions to crystal packing or solubility. Design co-crystallization experiments with iodide salts to probe halogen bonding .

- Dynamic Covalent Chemistry : Exploit reversible imine/amide bonds to study thermodynamic vs. kinetic product formation under varying pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.